5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine
Description
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine (CAS: 1052694-85-5) is a thiadiazole derivative with the molecular formula C₁₀H₈F₃N₃S and a molecular weight of 259.25 g/mol. Its structure features a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzyl group at position 5 and an amine at position 2. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications .
Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Storage | Room temperature, dry, dark |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | Avoid inhalation, skin/eye contact |
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-16-9(14)17-8/h1-4H,5H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKNUHGUGHSKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052694-85-5 | |
| Record name | 5-{[4-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Cyclization and Ring Formation
The compound participates in cyclization reactions due to its thiadiazole scaffold. Key pathways include:
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Oxidative cyclization with FeCl₃ or P₂S₅ to form fused heterocyclic systems, a common strategy for generating bioactive derivatives .
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Thermal cyclization under reflux with acetic anhydride yields triazolothiadiazole derivatives, which exhibit enhanced biological activity .
Table 1: Cyclization Reactions
Alkylation and Acylation
The primary amine group (-NH₂) at position 2 undergoes nucleophilic substitution:
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Alkylation with alkyl halides (e.g., methyl iodide) in basic media produces N-alkyl derivatives, improving lipophilicity.
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Acylation with acyl chlorides (e.g., acetyl chloride) forms amides, critical for modifying pharmacokinetic properties.
Table 2: Functionalization at the Amine Position
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | N-Methyl-1,3,4-thiadiazol-2-amine |
| Acylation | CH₃COCl, pyridine | RT, 6h | N-Acetyl-1,3,4-thiadiazol-2-amine |
Electrophilic Substitution
The electron-deficient thiadiazole ring facilitates electrophilic substitutions:
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Nitration occurs preferentially at the 5-position using HNO₃/H₂SO₄, introducing nitro groups for further functionalization .
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Sulfonation with chlorosulfonic acid produces sulfonamide derivatives, enhancing solubility.
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals:
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Cu(II) complexes form in ethanolic solutions, showing enhanced anticancer activity compared to the parent compound .
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Fe(III) complexes are used in catalytic applications, such as oxidation reactions.
Redox Reactions
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Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiadiazole ring to sulfoxides or sulfones, altering electronic properties.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding dihydrothiadiazole derivatives.
Cross-Coupling Reactions
The trifluoromethylbenzyl group enables palladium-catalyzed couplings:
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Suzuki coupling with aryl boronic acids introduces aromatic substituents, diversifying the compound’s scaffold.
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Buchwald-Hartwig amination forms C-N bonds with aryl halides, expanding structural diversity.
Hydrolysis and Stability
-
Acidic hydrolysis (HCl, 100°C) cleaves the thiadiazole ring, generating thioamides and ammonia.
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Basic conditions (NaOH, ethanol) degrade the compound, necessitating careful pH control during synthesis .
Biological Interaction-Driven Reactions
The compound undergoes metabolism via hepatic enzymes:
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Cytochrome P450-mediated oxidation produces hydroxylated metabolites, critical for detoxification .
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Glucuronidation at the amine group enhances excretion, a key factor in pharmacokinetics .
Key Reaction Mechanisms
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Nucleophilic Attack : The amine group acts as a nucleophile in alkylation/acylation (SN2 mechanism).
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Electrophilic Aromatic Substitution : Directed by the electron-withdrawing trifluoromethyl group, substitutions occur at meta/para positions .
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Radical Intermediates : Oxidation reactions involve radical species, confirmed by ESR studies.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s thiadiazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function . This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Antifungal Activity
5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives (Singh & Rana, 2011): Substitution: Phenylamino group at position 3. Activity: Demonstrated antifungal efficacy comparable to fluconazole against Candida albicans. Mechanism: Likely involves disruption of fungal membrane integrity via thiadiazole-thiol interactions .
N-(3-Chlorophenyl)-5-(4-(di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine (BMC Chemistry):
- Substitution: Bulky di(indolyl)methyl group at position 4.
- Activity: High yield (70–83%) and antifungal activity via inhibition of fungal cytochrome P450 enzymes .
- Comparison : The trifluoromethyl group’s electron-withdrawing nature may offer distinct binding interactions compared to the steric hindrance of indole-based substituents .
Anticonvulsant Activity
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Foroumadi et al.): Substitution: Chlorophenoxy and ethylamine groups. Activity: ED₅₀ = 20.11 mg/kg (MES test), 35.33 mg/kg (PTZ test). Mechanism: Modulation of GABAergic neurotransmission . Comparison: The trifluoromethyl group may alter pharmacokinetics (e.g., plasma half-life) due to reduced metabolic degradation .
Antibacterial Activity
N-(4-substituted phenyl)-5-[(quinolin-8-yloxy)methyl]-1,3,4-thiadiazol-2-amine (2018 study): Substitution: Quinoline-oxymethyl group. Activity: MIC = 2–8 µg/mL against Staphylococcus aureus. Comparison: The trifluoromethylbenzyl group’s hydrophobicity may improve bacterial cell wall penetration compared to polar quinoline derivatives .
Biological Activity
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 5-(4-(trifluoromethyl)benzyl)-1,3,4-thiadiazol-2-amine
- Molecular Formula : C10H8F3N3S
- Molecular Weight : 259.25 g/mol
- CAS Number : 1052694-85-5
The compound features a thiadiazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole moiety can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This mechanism underpins its potential as a therapeutic agent .
Anticonvulsant Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For instance, compounds synthesized from the thiadiazole framework have shown efficacy in animal models for epilepsy . In particular, studies have demonstrated that modifications to the thiadiazole structure can enhance anticonvulsant potency while reducing toxicity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring contributes to the inhibition of microbial growth through various mechanisms. Studies have reported effective antimicrobial activity against a range of pathogens .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing that thiadiazole derivatives can induce apoptosis in cancer cells. For example, compounds derived from this scaffold have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation and inducing cell death .
Study on Anticonvulsant Properties
A study published in Frontiers in Chemistry highlighted that certain 1,3,4-thiadiazole derivatives exhibited potent anticonvulsant activity in animal models using the PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) tests. The most active compounds demonstrated up to 83% inhibition at specific dosages .
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the trifluoromethyl substitution showed enhanced activity compared to their non-substituted counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,3,4-Thiadiazole | Broad spectrum (antimicrobial, anticancer) | Parent compound |
| 5-(Methylthio)-1,3,4-thiadiazol-2-amine | Anticancer | Different sulfur substitution |
| 4-(Trifluoromethyl)benzylamine | Limited biological activity | Similar structure without thiadiazole |
The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to other similar compounds .
Q & A
Basic: What are the common synthetic routes for preparing 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine?
The synthesis typically involves cyclization reactions using thiosemicarbazide and substituted carboxylic acids. A standard protocol includes refluxing 4-(trifluoromethyl)phenylacetic acid (or its derivatives) with thiosemicarbazide in the presence of POCl₃ as a cyclizing agent at 90°C for 3–6 hours. Adjusting the pH to 8–9 with ammonia precipitates the product, which is then recrystallized from solvents like DMSO/water or ethanol .
Advanced: How can structural contradictions in X-ray crystallography data of thiadiazole derivatives be resolved?
Discrepancies in crystallographic data (e.g., bond lengths, angles) are addressed using refinement tools like SHELXL, which incorporates restraints for anisotropic displacement parameters and hydrogen bonding. For example, in cases of twinning or disordered crystals, iterative refinement with SHELX software (e.g., SHELXD for phasing) and validation against density maps can resolve ambiguities. Intermolecular interactions, such as N–H···N hydrogen bonds, must also be modeled to ensure accurate packing arrangements .
Basic: Which spectroscopic methods are most effective for characterizing the purity of this thiadiazole derivative?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent integration and trifluoromethyl group presence.
- IR Spectroscopy : To identify thiadiazole ring vibrations (C–N stretching at ~1500 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : For molecular ion validation.
- Elemental Analysis : To verify stoichiometry .
Advanced: What computational approaches are used to predict the biological activity of trifluoromethyl-substituted thiadiazoles?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to correlate with bioactivity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., enzymes involved in fungal or cancer pathways). For example, the trifluoromethyl group’s electron-withdrawing effects can enhance binding affinity to hydrophobic pockets .
Advanced: How do substituents on the phenyl ring influence the supramolecular architecture in thiadiazole crystals?
Substituents like trifluoromethyl alter steric and electronic interactions, affecting dihedral angles between the thiadiazole and phenyl rings. X-ray studies show bulkier groups (e.g., –CF₃) increase dihedral angles (e.g., 21.5° in dichlorophenoxymethyl derivatives), while hydrogen-bonding substituents (e.g., –NH₂) promote 1D or 2D networks via N–H···N bonds .
Basic: What are the critical parameters for optimizing reaction yields in thiadiazole synthesis?
- Temperature : Maintain reflux (90°C) to ensure complete cyclization.
- Catalyst : Mn(II) salts (e.g., MnCl₂) enhance reaction rates in some protocols.
- pH Control : Neutralize excess acid (pH 8–9) to precipitate the product .
Advanced: How do electron-withdrawing groups like trifluoromethyl affect the thiadiazole ring's electronic properties?
DFT studies reveal that –CF₃ lowers electron density on the thiadiazole ring, increasing electrophilicity at the sulfur and nitrogen atoms. This enhances reactivity in nucleophilic substitutions or coordination with metal ions. Calculated Mulliken charges and Fukui indices guide predictions of reactive sites .
Basic: What crystallization solvents are optimal for obtaining X-ray quality crystals of this compound?
Slow evaporation from acetone, ethanol, or DMSO/water mixtures (2:1) yields well-defined crystals. Ethanol is preferred for minimizing solvent inclusion, while acetone supports controlled nucleation .
Advanced: What strategies address discrepancies between experimental and calculated (DFT) bond lengths in thiadiazole derivatives?
- Basis Set Selection : Use higher-level sets (e.g., B3LYP/6-311+G(d,p)) for accurate geometry optimization.
- Crystal Packing Effects : Account for intermolecular forces (e.g., van der Waals interactions) not modeled in gas-phase DFT.
- Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models to refine anisotropic displacement parameters .
Advanced: How can hydrogen bonding patterns be exploited to design thiadiazole-based coordination polymers?
Modifying substituents to introduce additional H-bond donors (e.g., –OH, –NH₂) or acceptors (e.g., pyridyl groups) enables the formation of 2D/3D frameworks. For example, N–H···N interactions in 5-(4-pyridyl)thiadiazole derivatives create layered structures, which can template metal-ion incorporation for catalytic or sensing applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
